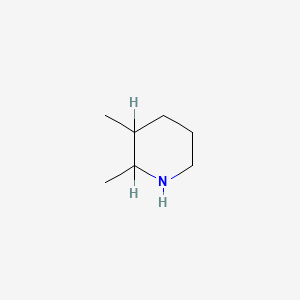

2,3-Dimethylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3818. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFSUDDXLQHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968187 | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-68-2 | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpiperidine, a substituted heterocyclic amine, exists as cis and trans stereoisomers, each with distinct chemical and physical properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, conformational analysis, and key chemical properties of these isomers. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in a structured format for easy comparison. Furthermore, this document outlines detailed experimental protocols for the synthesis of this compound via the catalytic hydrogenation of 2,3-lutidine, as well as procedures for its N-alkylation and N-acylation. The information herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents, such as methyl groups, onto the piperidine ring significantly influences the molecule's conformation, basicity, and lipophilicity, thereby affecting its biological activity and pharmacokinetic properties. This compound, with its two stereogenic centers, presents an interesting case study in stereoisomerism and conformational analysis. Understanding the distinct properties of the cis and trans isomers is crucial for their application in synthetic and medicinal chemistry.

Structure and Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers exists as a pair of enantiomers.

-

cis-2,3-Dimethylpiperidine: In this isomer, the two methyl groups are on the same side of the piperidine ring. It exists as a racemic mixture of (2R,3S)-2,3-dimethylpiperidine and (2S,3R)-2,3-dimethylpiperidine.

-

trans-2,3-Dimethylpiperidine: In this isomer, the two methyl groups are on opposite sides of the piperidine ring. It exists as a racemic mixture of (2R,3R)-2,3-dimethylpiperidine and (2S,3S)-2,3-dimethylpiperidine.

The stereochemical relationship between the methyl groups profoundly impacts the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that experimentally determined data for the individual isomers are not always readily available, and some values are predicted.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| CAS Number | 5347-68-2 (mixture of isomers) | |

| Appearance | Colorless liquid |

Table 2: Physical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer | Reference |

| Boiling Point | 138-140 °C (for mixture) | 138-140 °C (for mixture) | |

| pKa (predicted) | 10.67 ± 0.10 | 10.67 ± 0.10 | |

| Density (predicted) | 0.794 ± 0.06 g/cm³ | 0.794 ± 0.06 g/cm³ |

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence and orientation of the methyl groups in this compound dictate the preferred chair conformations and the energetic landscape of the molecule.

cis-2,3-Dimethylpiperidine:

The cis isomer can exist in two principal chair conformations that are in equilibrium. In one conformer, the C2-methyl group is axial and the C3-methyl group is equatorial (ae). In the other, the C2-methyl is equatorial and the C3-methyl is axial (ea). The relative stability of these conformers is influenced by the steric interactions of the methyl groups. Generally, an equatorial position is favored for alkyl substituents to avoid 1,3-diaxial interactions. However, in the case of cis-1,2-disubstituted systems, the diequatorial conformation can be destabilized by gauche interactions between the substituents.

trans-2,3-Dimethylpiperidine:

The trans isomer can also exist in two primary chair conformations. One conformer has both methyl groups in equatorial positions (ee), while the other has both in axial positions (aa). The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial conformer. Therefore, trans-2,3-dimethylpiperidine is expected to exist almost exclusively in the diequatorial conformation.[2]

Spectroscopic Data

The spectroscopic data for the isomers of this compound are crucial for their identification and characterization.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Due to the complexity of the overlapping signals and the presence of multiple conformers, detailed and unambiguously assigned experimental ¹H NMR data for the individual isomers are not readily available in the literature. |

| ¹³C NMR | cis-isomer: Predicted chemical shifts are available on spectral databases.[3] trans-isomer: Predicted chemical shifts are available on spectral databases.[4] |

| Mass Spectrometry (EI) | m/z (%): 113 (M+), 98, 84, 70, 56, 43. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2,3-Lutidine

This protocol describes a general method for the synthesis of this compound by the reduction of 2,3-lutidine. The stereochemical outcome of the reaction can be influenced by the choice of catalyst and reaction conditions, often yielding a mixture of cis and trans isomers.

Materials:

-

2,3-Lutidine

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C))

-

Hydrogen gas

-

High-pressure autoclave or hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, dissolve 2,3-lutidine (1.0 eq) in ethanol.

-

Carefully add the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 mol%).

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of cis and trans isomers.

-

The isomers can be separated by fractional distillation or column chromatography on silica gel.[5][6]

N-Alkylation of this compound (Example: N-Benzylation)

This protocol outlines a general procedure for the N-alkylation of this compound using benzyl bromide.

Materials:

-

This compound (mixture of isomers or a single isomer)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-benzyl-2,3-dimethylpiperidine.[7][8]

N-Acylation of this compound (Example: N-Acetylation)

This protocol describes a general method for the N-acylation of this compound using acetic anhydride.

Materials:

-

This compound (mixture of isomers or a single isomer)

-

Acetic anhydride

-

Pyridine or triethylamine (as a base and catalyst)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine (1.5 eq).

-

Cool the solution in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-2,3-dimethylpiperidine.

-

The product can be further purified by column chromatography if necessary.[9][10]

Conclusion

This compound serves as a valuable building block in organic synthesis, with its stereoisomers offering distinct three-dimensional structures for the development of novel molecules. This guide has provided a detailed overview of its chemical properties, structure, and stereochemistry, supported by spectroscopic data and experimental protocols. The conformational analysis highlights the energetic preferences of the cis and trans isomers, which is critical for understanding their reactivity and interactions in biological systems. The provided synthetic procedures offer a practical basis for the preparation and functionalization of this important heterocyclic compound.

References

- 1. This compound, trans- | C7H15N | CID 6993945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereochemistry of 2,3-dimethyl analogues of the reversed ester of pethidine and related compounds: examples of vicinal diaxial methyl groups in this compound derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 6. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylpiperidine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylpiperidine, a valuable saturated heterocyclic motif in medicinal chemistry, starting from its aromatic precursor, 2,3-dimethylpyridine (commonly known as 2,3-lutidine). This document details the primary synthetic route via catalytic hydrogenation, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Introduction

Piperidine scaffolds are integral components of numerous pharmaceuticals and bioactive molecules. The substitution pattern on the piperidine ring is crucial for determining pharmacological activity, making the stereocontrolled synthesis of specific isomers a key objective in drug development. This compound, existing as cis and trans diastereomers, serves as a vital chiral building block. The most direct and atom-economical method for its synthesis is the catalytic hydrogenation of 2,3-lutidine. This process, however, presents challenges in controlling the diastereoselectivity of the product.

This guide focuses on the heterogeneous catalytic hydrogenation of 2,3-lutidine, exploring the use of common platinum-group metal catalysts and methodologies to selectively obtain the desired diastereomer.

Synthesis via Catalytic Hydrogenation

The primary route for synthesizing this compound is the reduction of the aromatic ring of 2,3-lutidine. This is achieved through catalytic hydrogenation, which involves the addition of molecular hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst.

The general transformation is as follows:

Caption: Overall reaction for the synthesis of this compound.

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and, most importantly, the diastereomeric ratio (d.r.) of the resulting cis- and trans-2,3-dimethylpiperidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the hydrogenation of 2,3-lutidine using two different catalytic systems. Heterogeneous catalytic hydrogenation of substituted pyridines typically results in the syn-addition of hydrogen from the less sterically hindered face of the pyridine ring adsorbed on the catalyst surface, leading to a kinetic preference for the cis-isomer.[1] However, the thermodynamically more stable isomer is the trans-product, which can be favored under certain conditions or obtained through subsequent isomerization.

| Catalyst | Substrate | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Rh₂O₃ | 2,3-Lutidine | 5 bar H₂, TFE, 40°C, 16 h | >99 | 65:35 | [1] |

| PtO₂ | Substituted Pyridines | 50-70 bar H₂, Acetic Acid, RT, 6-10 h | High (general) | cis favored (general) | [2] |

Note on PtO₂: While a specific yield and diastereomeric ratio for 2,3-lutidine using this exact protocol was not found in the cited literature, catalytic hydrogenation with platinum catalysts in acidic media is well-established to strongly favor the formation of cis-piperidine derivatives.[2]

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below. These protocols are intended for trained professionals in a suitably equipped laboratory setting. Standard safety precautions for handling flammable gases, pyrophoric catalysts, and organic chemicals should be strictly followed.

General Experimental Workflow

The typical workflow for a catalytic hydrogenation reaction is outlined below.

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Rhodium(III) Oxide Catalyzed Hydrogenation

This protocol is based on the successful hydrogenation of 2,3-lutidine to yield a mixture of cis- and trans-2,3-dimethylpiperidine with a reported yield of >99%.[1]

-

Materials:

-

2,3-Lutidine (0.8 mmol)

-

Rhodium(III) oxide (Rh₂O₃, 1 mg, ~0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

-

High-pressure reactor vial

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

-

Procedure:

-

Reactor Setup: In a high-pressure reactor vial, combine 2,3-lutidine (0.8 mmol) and Rh₂O₃ (1 mg).

-

Add anhydrous TFE (1 mL) to the vial.

-

Reaction Execution: Place the vial into a high-pressure reactor apparatus. Securely seal the main reactor vessel.

-

Purge the reactor three times with an inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to 5 bar.

-

Commence vigorous stirring and heat the reaction to 40°C for 16 hours.

-

Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with inert gas.

-

Remove the reaction mixture and filter it through a short plug of Celite® to remove the catalyst, rinsing the plug with a small amount of TFE or other suitable solvent.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The diastereomeric ratio can be determined directly from the ¹H NMR spectrum of the crude material. Further purification can be achieved by distillation if necessary.

-

Protocol 2: Platinum(IV) Oxide (Adams' Catalyst) Catalyzed Hydrogenation

This general protocol is highly effective for the hydrogenation of various pyridine derivatives and is expected to yield primarily cis-2,3-dimethylpiperidine.[2]

-

Materials:

-

2,3-Lutidine (e.g., 1.0 g, ~9.3 mmol)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

-

Glacial acetic acid (5-10 mL)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reactor Setup: To a suitable high-pressure reactor vessel, add 2,3-lutidine and glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the solution. The oxide itself is not the active catalyst but is reduced in situ to platinum black.[3]

-

Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (50-70 bar).

-

Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours, monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

-

Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.

-

Carefully neutralize the acidic filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield the product, which is expected to be predominantly cis-2,3-dimethylpiperidine.

-

Protocol 3: Epimerization of cis- to trans-2,3-Dimethylpiperidine

Since hydrogenation often yields the kinetic cis-product, epimerization can be employed to obtain the thermodynamically more stable trans-isomer.[4] This can be achieved through various methods, including visible light-mediated photocatalysis, which allows for the isomerization at a specific stereocenter.[5]

The following is a general procedure for photocatalytic epimerization, which can be adapted for this compound.

-

Materials:

-

cis-2,3-Dimethylpiperidine (or cis-rich mixture)

-

Iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, 1 mol%)

-

Hydrogen Atom Transfer (HAT) mediator (e.g., Thiophenol, 1 equivalent)

-

Anhydrous solvent (e.g., Methanol)

-

Visible light source (e.g., Blue LED)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the cis-2,3-dimethylpiperidine, iridium photocatalyst, and thiophenol in anhydrous methanol.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Reaction Execution: Seal the vessel and irradiate with a blue LED light source at room temperature with stirring.

-

Monitor the reaction by GC or NMR until the cis/trans ratio reaches a thermodynamic equilibrium.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the trans-isomer from the remaining cis-isomer and catalyst residues.

-

Reaction Mechanism and Stereoselectivity

The catalytic hydrogenation of a pyridine ring on a heterogeneous metal surface (e.g., Pt, Rh, Pd) is a complex process involving several key steps. The generally accepted mechanism provides insight into the observed preference for cis-stereochemistry.

Caption: Logical pathway of heterogeneous catalytic hydrogenation of 2,3-lutidine.

-

Adsorption: The aromatic 2,3-lutidine molecule adsorbs onto the active sites of the metal catalyst surface, typically through its π-electron system.[6]

-

Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the surface and dissociates into reactive hydrogen atoms.[7]

-

Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the adsorbed pyridine ring. This stepwise reduction likely proceeds through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine.[8]

-

Stereoselectivity: Because the pyridine ring is adsorbed on one face, the hydrogen atoms are delivered from the catalyst surface to that same face. This syn-addition results in the two methyl groups being on the same side relative to the newly added hydrogens, leading to the kinetic formation of the cis-diastereomer.[1]

-

Desorption: Once fully saturated, the resulting this compound has a weaker affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.[7]

The formation of the trans-isomer in the Rh₂O₃-catalyzed reaction suggests that under these specific conditions (e.g., solvent, temperature), there may be competing pathways, such as partial desorption and readsorption of intermediates in a different orientation, or that the reaction conditions allow for some degree of on-catalyst epimerization towards the more stable trans-product.[1]

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. future4200.com [future4200.com]

- 4. This compound, cis- | C7H15N | CID 6993947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandf.figshare.com [tandf.figshare.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 2,3-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and spectroscopic properties of the cis and trans isomers of 2,3-dimethylpiperidine. This important heterocyclic scaffold is a key building block in medicinal chemistry, and a thorough understanding of its isomeric forms is crucial for the rational design and development of novel therapeutics.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The stereochemical arrangement of substituents on the piperidine ring significantly influences their biological activity by dictating the molecule's three-dimensional shape and its interactions with biological targets. This compound, a chiral disubstituted piperidine, exists as two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers can exist as a pair of enantiomers. This guide will focus on the properties and synthesis of the racemic mixtures of the cis and trans isomers.

Synthesis and Isomer Separation

The most common route to this compound is the catalytic hydrogenation of 2,3-dimethylpyridine (2,3-lutidine). The stereochemical outcome of this reaction is dependent on the catalyst and reaction conditions employed.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Lutidine

Objective: To synthesize a mixture of cis- and trans-2,3-dimethylpiperidine via the catalytic hydrogenation of 2,3-lutidine.

Materials:

-

2,3-Lutidine

-

Rhodium(III) oxide (Rh₂O₃) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (Parr hydrogenator or similar)

-

Standard glassware for filtration and distillation

Procedure:

-

In a high-pressure autoclave, a solution of 2,3-lutidine in a suitable solvent such as ethanol is prepared.

-

A catalytic amount of Rhodium(III) oxide or Platinum(IV) oxide is added to the solution. The catalyst loading can be optimized but is typically in the range of 1-5 mol%.

-

The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas.

-

The reaction is typically carried out at elevated temperature and pressure. Reaction conditions can be varied to influence the cis/trans ratio of the product. For example, hydrogenation using a rhodium oxide catalyst can be performed under milder conditions (e.g., 40 °C and 5 bar H₂)[1].

-

The reaction mixture is agitated for a sufficient time to ensure complete consumption of the starting material, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as it may be pyrophoric.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude mixture of cis- and trans-2,3-dimethylpiperidine.

Stereoselectivity: The hydrogenation of substituted pyridines can yield both cis and trans isomers. For 2,3-disubstituted piperidines, the trans isomer is generally considered to be the thermodynamically more stable product due to the diequatorial arrangement of the methyl groups in the most stable chair conformation[1]. The choice of catalyst and reaction conditions can influence the kinetic versus thermodynamic product distribution.

Experimental Protocol: Separation of Cis and Trans Isomers

Objective: To separate the mixture of cis- and trans-2,3-dimethylpiperidine isomers.

Method 1: Fractional Distillation Fractional distillation can be employed to separate the isomers based on their different boiling points. This method is most effective when there is a significant difference in the boiling points of the cis and trans isomers. The separation can be enhanced by performing the distillation under reduced pressure, which lowers the boiling points and can accentuate the difference between the isomers.

Procedure:

-

The crude mixture of this compound isomers is placed in a round-bottom flask with a few boiling chips.

-

A fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask, is assembled.

-

The apparatus is connected to a vacuum pump to reduce the internal pressure.

-

The mixture is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially reach the top of the column and distill over first.

-

Fractions are collected at different temperature ranges. The purity of each fraction should be assessed by GC or NMR spectroscopy.

Method 2: Preparative Gas Chromatography (Prep-GC) For a more efficient and complete separation, especially for small-scale preparations, preparative gas chromatography is a powerful technique.

Procedure:

-

A preparative gas chromatograph equipped with a suitable column (e.g., a packed column with a stationary phase that can effectively resolve the isomers) is used.

-

The operating conditions (injection temperature, column temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the cis and trans isomers.

-

The crude mixture is injected onto the column.

-

The separated isomers are collected as they elute from the column using a fraction collector.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. The presence and orientation of the two methyl groups in this compound dictate the conformational preferences of the cis and trans isomers.

Cis-2,3-Dimethylpiperidine

The cis isomer can exist in two principal chair conformations that are in equilibrium. In one conformer, the C2-methyl group is axial and the C3-methyl group is equatorial. In the other, the C2-methyl is equatorial and the C3-methyl is axial. The relative energies of these two conformers will determine the predominant conformation in solution. Generally, the conformer with the C2-methyl group in the equatorial position is expected to be more stable to avoid 1,3-diaxial interactions.

Trans-2,3-Dimethylpiperidine

The trans isomer also exists in two primary chair conformations. One conformer has both the C2 and C3 methyl groups in equatorial positions (diequatorial), while the other has both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form[1]. Therefore, trans-2,3-dimethylpiperidine is expected to exist almost exclusively in the diequatorial conformation.

Conformational Energy

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and differentiation of the cis and trans isomers of this compound.

NMR Data Presentation

The following tables summarize the reported ¹³C NMR chemical shifts for the cis and trans isomers of this compound.

Table 1: ¹³C NMR Chemical Shift Data for cis- and trans-2,3-Dimethylpiperidine

| Carbon Atom | cis-2,3-Dimethylpiperidine (δ, ppm) | trans-2,3-Dimethylpiperidine (δ, ppm) |

| C2 | 53.5 | 58.7 |

| C3 | 33.6 | 36.6 |

| C4 | 25.5 | 34.0 |

| C5 | 26.1 | 26.2 |

| C6 | 46.9 | 47.6 |

| 2-CH₃ | 19.3 | 19.8 |

| 3-CH₃ | 12.1 | 15.6 |

| Data obtained from E.L. Eliel, D. Kandasamy, C.Y. Yen, K.D. Hargrave, J. Am. Chem. Soc., 102, 3698 (1980). |

Note: ¹H NMR data with specific chemical shifts and coupling constants for both isomers are not consistently reported across the literature. However, the spatial arrangement of protons in the different chair conformations of the cis and trans isomers will lead to distinct coupling constants (J-values), which can be used to confirm the stereochemistry and predominant conformation. For example, large axial-axial coupling constants (typically 8-13 Hz) are expected for vicinal protons in a trans-diaxial arrangement.

Visualizations

Synthesis and Separation Workflow

Caption: Workflow for the synthesis of a cis/trans mixture of this compound followed by isomer separation.

Conformational Equilibrium of Cis-2,3-Dimethylpiperidine

Caption: Chair-chair interconversion of cis-2,3-dimethylpiperidine.

Conformational Preference of Trans-2,3-Dimethylpiperidine

Caption: Relative stability of the chair conformers of trans-2,3-dimethylpiperidine.

Applications in Drug Development

Substituted piperidines are privileged scaffolds in medicinal chemistry due to their ability to orient substituents in well-defined three-dimensional space, leading to specific interactions with biological macromolecules. The cis and trans isomers of this compound can serve as valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. The defined stereochemistry of these isomers allows for the exploration of structure-activity relationships (SAR) where the spatial orientation of the methyl groups can significantly impact binding affinity and efficacy.

Conclusion

The cis and trans isomers of this compound represent a fundamental system for understanding the interplay of stereochemistry and conformational preferences in substituted piperidines. Their synthesis via the catalytic hydrogenation of 2,3-lutidine provides access to both diastereomers, which can then be separated and characterized using standard laboratory techniques. A detailed understanding of their conformational behavior and spectroscopic properties is essential for their effective utilization as building blocks in the design and synthesis of novel drug candidates. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dimethylpiperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dimethylpiperidine, a pivotal heterocyclic compound with significant applications in the pharmaceutical and chemical industries. We will delve into its chemical and physical properties, synthesis methodologies, and its role as a key building block in the development of novel therapeutics.

Core Properties of this compound

This compound is a disubstituted piperidine that exists as stereoisomers, primarily the cis and trans forms. The properties of these isomers, as well as the general mixture, are crucial for their application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound Isomers

| Property | This compound (Isomer Mixture) | cis-2,3-Dimethylpiperidine | trans-2,3-Dimethylpiperidine |

| CAS Number | 5347-68-2[1][2][3] | 23513-39-5 | Not uniquely specified; often referenced under the general CAS number. |

| Molecular Formula | C₇H₁₅N[1] | C₇H₁₅N | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol [1][2] | 113.20 g/mol | 113.20 g/mol |

| Boiling Point | 140.3°C at 760 mmHg | Not specified | Not specified |

| Density | 0.794 g/cm³ | Not specified | Not specified |

| Flash Point | 28°C | Not specified | Not specified |

| Synonyms | 2,3-Lupetidine, Nonafin[1][2][3] | cis-2,3-Lupetidine | trans-2,3-Lupetidine |

Synthesis of this compound

The primary route for the synthesis of this compound is the catalytic hydrogenation of 2,3-lutidine (2,3-dimethylpyridine). This reaction saturates the aromatic pyridine ring to form the piperidine ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product, yielding different ratios of cis and trans isomers.

References

Spectroscopic Data of 2,3-Dimethylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 2,3-Dimethylpiperidine. Understanding the spectral characteristics of these isomers is crucial for their identification, characterization, and utilization in various research and development applications, including drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment and connectivity of atoms within the molecule. Due to the stereoisomerism of this compound, the NMR spectra for the cis and trans isomers exhibit distinct differences.

¹³C NMR Data

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts for the cis and trans isomers of this compound are presented in Table 1. This data is referenced from the work of Eliel, E.L., Kandasamy, D., Yen, C.Y., & Hargrave, K.D. (1980) in the Journal of the American Chemical Society, 102(11), 3698-3707.

Table 1: ¹³C NMR Chemical Shifts (ppm) of cis- and trans-2,3-Dimethylpiperidine in CDCl₃

| Carbon Atom | cis-2,3-Dimethylpiperidine | trans-2,3-Dimethylpiperidine |

| C2 | 52.4 | 57.8 |

| C3 | 33.1 | 36.9 |

| C4 | 25.5 | 26.1 |

| C5 | 25.8 | 25.1 |

| C6 | 46.2 | 46.9 |

| 2-CH₃ | 19.5 | 18.9 |

| 3-CH₃ | 11.1 | 14.9 |

¹H NMR Data

Table 2: Predicted ¹H NMR Data for cis- and trans-2,3-Dimethylpiperidine

| Proton | Predicted Chemical Shift (ppm) - cis | Predicted Multiplicity - cis | Predicted Chemical Shift (ppm) - trans | Predicted Multiplicity - trans |

| H2 | 2.5 - 2.8 | m | 2.4 - 2.7 | m |

| H3 | 1.6 - 1.9 | m | 1.5 - 1.8 | m |

| H4 | 1.4 - 1.7 | m | 1.3 - 1.6 | m |

| H5 | 1.2 - 1.5 | m | 1.1 - 1.4 | m |

| H6 | 2.9 - 3.2 (eq), 2.4 - 2.7 (ax) | m | 2.8 - 3.1 (eq), 2.3 - 2.6 (ax) | m |

| 2-CH₃ | 1.0 - 1.2 | d | 0.9 - 1.1 | d |

| 3-CH₃ | 0.8 - 1.0 | d | 0.7 - 0.9 | d |

| NH | 1.0 - 2.0 | br s | 1.0 - 2.0 | br s |

Note: 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound are expected to show characteristic absorptions for N-H and C-H bonds. While specific experimental spectra for each isomer are not widely available, the expected key absorptions are summarized in Table 3. The subtle differences in the fingerprint region (below 1500 cm⁻¹) could potentially be used to distinguish between the cis and trans isomers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H Stretch | 3300 - 3500 | Medium | Stretching |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Stretching |

| N-H Bend | 1590 - 1650 | Medium | Bending |

| C-H Bend | 1350 - 1480 | Medium | Bending |

| C-N Stretch | 1000 - 1250 | Medium | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook[1][2][3]. The fragmentation of piperidine derivatives is often characterized by alpha-cleavage, leading to the loss of a substituent adjacent to the nitrogen atom. The molecular ion (M⁺) is expected at m/z 113.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage. This is often the base peak. |

| 84 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 70 | [C₄H₈N]⁺ | Further fragmentation. |

| 56 | [C₃H₆N]⁺ | Further fragmentation. |

Note: The NIST mass spectrum does not specify the isomer. The relative intensities of the fragment ions may differ between the cis and trans isomers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, inject the sample into a gas chromatograph for separation prior to introduction into the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.

-

Data Acquisition: Scan a mass range of m/z 30-200 to detect the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as an isomer of this compound, using the spectroscopic techniques discussed.

This guide provides a foundational understanding of the spectroscopic characteristics of cis- and trans-2,3-dimethylpiperidine. For definitive structural assignments and in-depth research, it is recommended to acquire high-resolution experimental data for the specific isomer of interest.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-dimethylpiperidine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from the physicochemical properties of this compound, known data for structurally similar compounds, and established analytical methodologies. This document aims to serve as a valuable resource for handling, formulating, and assessing the stability of this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound is a substituted piperidine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[1][2] It exists as a mixture of cis- and trans-stereoisomers.[3] Understanding its fundamental properties is crucial for predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][4] |

| Boiling Point | 138-140 °C (at 720 Torr) | [5] |

| Density | ~0.794 g/cm³ (Predicted) | [5][6] |

| pKa | ~10.67 (Predicted) | [5] |

| LogP (Octanol/Water) | 1.394 (Crippen Calculated) | [4] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature.[6] However, a qualitative and predicted solubility profile can be inferred from its physicochemical properties and the known solubility of piperidine and other dimethylpiperidine isomers.

Piperidine, the parent compound, is highly soluble in water and a wide range of organic solvents, including alcohols, ethers, and chloroform, with limited solubility in non-polar solvents like hexane.[7] Other dimethylpiperidine isomers, such as 1,2-dimethylpiperidine and 4,4-dimethylpiperidine, are also described as being soluble in organic solvents and moderately soluble in water.[8][9] The calculated LogP of 1.394 for this compound suggests a moderate level of lipophilicity, indicating a greater affinity for organic solvents over water.[4]

Based on this information, the following table presents a predicted qualitative solubility profile for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The nitrogen atom can act as a hydrogen bond acceptor. While the methyl groups increase lipophilicity compared to piperidine, some aqueous solubility is expected. High solubility is anticipated in alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected to lead to good solubility. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic nature of the molecule suggests good compatibility with aromatic solvents. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Increased lipophilicity from the methyl groups may lead to some solubility, but it is likely to be lower than in more polar solvents. |

Stability Profile

In general, piperidines are considered to be chemically stable.[10] Studies on aqueous piperazine, which also reviewed piperidine and its derivatives, found them to be among the most thermally stable amines, with recommended stripper temperatures above 160°C.[11]

pH and Thermal Stability: The stability of cyclic amines like this compound is significantly influenced by pH and temperature.

-

Neutral to Mildly Acidic Conditions (pH 4-7): In this range, this compound will be protonated to form the corresponding piperidinium salt. In this form, the compound is expected to be generally stable.

-

Strongly Acidic Conditions (pH < 4): At very low pH, the compound will be fully protonated. While the piperidine ring is generally stable to ring-opening under mild acidic conditions, prolonged exposure to strong acids and high temperatures could potentially lead to degradation.

-

Mildly Basic Conditions (pH 7-10): In its free base form, this compound is expected to be stable at room temperature.

-

Strongly Basic Conditions and Heat (pH > 10): Under these conditions, tertiary amines like N-substituted piperidines can be susceptible to Hofmann elimination, a process that can lead to ring-opening and the formation of alkenes.[12] Given that this compound is a secondary amine, it is less prone to this specific pathway. However, other degradation pathways may be possible under harsh basic conditions and elevated temperatures.

Oxidative and Photolytic Stability: Information on the oxidative and photolytic stability of this compound is not readily available. As with many organic compounds, it is advisable to store it protected from light and in an inert atmosphere to minimize the risk of degradation.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a liquid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

High-purity this compound

-

Analytical grade solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of each test solvent to the respective vials.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set at 25 °C.

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at 25 °C for at least 4 hours to allow any undissolved this compound to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Record the weight of the collected filtrate.

-

Dilute the filtrate to a known volume with a suitable solvent for analysis.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by GC-FID or another validated analytical method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

-

Forced Degradation Study for Stability Assessment

This protocol is adapted from established guidelines for stability testing and can be used to investigate the degradation of this compound under various stress conditions.

Objective: To identify potential degradation pathways and products of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

High-purity this compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a PDA or mass spectrometric detector (LC-MS)

-

A suitable reversed-phase HPLC column (e.g., C18)

-

pH meter

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples, along with an unstressed control, by a stability-indicating LC-MS method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Determine the percentage of degradation for each stress condition.

-

Characterize the major degradation products using mass spectrometry data.

-

Potential Degradation Pathway

While specific degradation products for this compound have not been reported, a potential degradation pathway for piperidine derivatives under strongly basic conditions with heat is Hofmann elimination, which involves the opening of the piperidine ring. Although less likely for a secondary amine compared to a quaternary ammonium salt, related elimination reactions can occur under harsh conditions.

Biological Activity Context

While this guide focuses on the physicochemical properties of this compound, it is important to note that the piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[13] Piperidine derivatives have been reported to exhibit various pharmacological activities, including anticancer and antiviral properties.[13][14] Therefore, understanding the solubility and stability of this compound is a critical first step for any investigation into its potential biological applications.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative experimental data for this specific molecule is sparse, a reliable working profile has been established through the analysis of its physicochemical properties and data from structurally related compounds. The provided experimental protocols offer a clear path for generating the precise data needed for specific applications. Careful consideration of the predicted solubility and stability will aid in the effective use of this compound in research and development.

References

- 1. This compound | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine, 2,3-dimethyl- [webbook.nist.gov]

- 3. This compound | 5347-68-2 [amp.chemicalbook.com]

- 4. Piperidine, 2,3-dimethyl- (CAS 5347-68-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 5347-68-2 [amp.chemicalbook.com]

- 6. 2,3-Dimethyl-piperidine|5347-68-2 - MOLBASE Encyclopedia [m.molbase.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica [cymitquimica.com]

- 10. tuodaindus.com [tuodaindus.com]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nwmedj.org [nwmedj.org]

An In-depth Technical Guide to 2,3-Lupetidine: Discovery, Synthesis, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-lupetidine, also known as 2,3-dimethylpiperidine. It delves into the historical context of its discovery, detailed experimental protocols for its synthesis, and a summary of its physicochemical and spectroscopic properties. The document highlights the primary synthetic route to 2,3-lupetidine via the catalytic hydrogenation of 2,3-lutidine and discusses the stereochemical aspects of this transformation. While the biological activity of 2,3-lupetidine is not extensively documented, this guide touches upon the broader significance of the piperidine scaffold in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2,3-Lupetidine, systematically named this compound, is a saturated heterocyclic organic compound with the chemical formula C₇H₁₅N. It belongs to the family of substituted piperidines, which are prominent structural motifs in a vast array of natural products and synthetic pharmaceuticals. The historical development of 2,3-lupetidine is intrinsically linked to the study of pyridine alkaloids in the late 19th century. While its aromatic precursor, 2,3-lutidine (2,3-dimethylpyridine), was known from the mid-1800s, the synthesis of 2,3-lupetidine represents a logical progression in the exploration of reduced pyridine derivatives. The piperidine ring's conformational flexibility and its ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. This guide aims to provide a detailed technical resource on the discovery, synthesis, and fundamental properties of 2,3-lupetidine.

Discovery and History

The discovery of the lutidines, the aromatic precursors to lupetidines, can be traced back to the pioneering work on coal tar distillates. While a specific date for the first synthesis of 2,3-lupetidine is not definitively documented in readily available historical records, its conceptualization and synthesis are a direct consequence of the extensive research into the structure and reactivity of pyridine and its derivatives in the latter half of the 19th century.

The German chemist Albert Ladenburg was a pivotal figure in the study of piperidine and its derivatives. His work on the synthesis of coniine, the toxic alkaloid from hemlock, in the 1880s, demonstrated the reduction of a substituted pyridine to its corresponding piperidine, laying the foundational chemistry for the synthesis of compounds like 2,3-lupetidine. The preparation of 2,3-lupetidine would have been a natural extension of these early investigations into the hydrogenation of alkylated pyridines.

Synthesis of 2,3-Lupetidine

The most prevalent and historically significant method for the synthesis of 2,3-lupetidine is the catalytic hydrogenation of its aromatic precursor, 2,3-lutidine (2,3-dimethylpyridine). This process involves the saturation of the pyridine ring with hydrogen in the presence of a metal catalyst.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 2,3-lupetidine.

Experimental Protocols

Several catalytic systems have been employed for the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adam's Catalyst)

This classical method utilizes platinum(IV) oxide as a robust catalyst for pyridine reduction.

-

Reactants:

-

2,3-Lutidine (1.0 g)

-

Glacial Acetic Acid (5 mL)

-

Platinum(IV) Oxide (PtO₂) (5 mol%)

-

-

Procedure:

-

A solution of 2,3-lutidine in glacial acetic acid is prepared in a high-pressure reactor.

-

The catalytic amount of PtO₂ is added to the solution.

-

The reactor is sealed and pressurized with hydrogen gas to 50-70 bar.

-

The reaction mixture is stirred at room temperature for 6-10 hours.

-

Upon completion, the reaction is quenched with a solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford 2,3-lupetidine.[1][2]

-

Caption: Experimental workflow for the synthesis of 2,3-lupetidine via PtO₂ catalysis.

Protocol 2: Diastereoselective Reduction

The reduction of 2,3-lutidine can lead to a mixture of cis- and trans-2,3-lupetidine. The trans isomer is generally the thermodynamically more stable product. Specific reaction conditions can be tuned to favor one diastereomer over the other. For instance, reductions of highly substituted pyridines in acetic acid using heterogeneous catalysts like Pd/C, Rh/C, and PtO₂ have been shown to yield high diastereoselectivities.[3]

Stereochemistry

2,3-Lupetidine exists as two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers is chiral and exists as a pair of enantiomers.

-

cis-isomer: The two methyl groups are on the same side of the piperidine ring.

-

trans-isomer: The two methyl groups are on opposite sides of the piperidine ring.

The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of 2,3-lupetidine.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [4][5] |

| Molar Mass | 113.20 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 5347-68-2 | [4] |

Table 1: Physical Properties of 2,3-Lupetidine

Spectroscopic Data

| Spectroscopy | Key Data | Reference |

| ¹³C NMR | Spectra available in public databases. | [4][6][7] |

| ¹⁵N NMR | Spectra available in public databases. | [4][7] |

| Mass Spec (GC-MS) | Top peaks (m/z): 98, 42, 56 | [4][8] |

| IR Spectra | Vapor phase spectra available. | [4] |

Table 2: Spectroscopic Data for 2,3-Lupetidine

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, in-depth research on the biological activity and signaling pathways directly modulated by 2,3-lupetidine. Much of the interest in this compound stems from its role as a structural component in the synthesis of more complex molecules.[9]

The piperidine scaffold, however, is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of dimethylpiperidines have been investigated for a range of potential therapeutic applications. For instance, some 3,3-dimethylpiperidine derivatives have been explored as high-affinity and selective sigma-1 (σ₁) receptor ligands.

It is important to note that the biological effects of substituted piperidines are highly dependent on the nature and position of the substituents. Therefore, while the broader class of dimethylpiperidines shows biological promise, specific studies on 2,3-lupetidine are required to elucidate its pharmacological profile.

Conclusion

2,3-Lupetidine is a foundational substituted piperidine with historical roots in the classical studies of alkaloids. Its synthesis, primarily through the catalytic hydrogenation of 2,3-lutidine, is a well-established chemical transformation. This guide has provided a detailed overview of its discovery, synthetic methodologies, and core physicochemical properties. While its own biological activity remains an area for further exploration, its structural motif continues to be relevant in the design and synthesis of new chemical entities for drug discovery and development. Future research into the specific biological targets and signaling pathways of 2,3-lupetidine could unveil novel therapeutic applications for this fundamental heterocyclic compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. This compound | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine, 2,3-dimethyl- [webbook.nist.gov]

- 6. This compound, trans- | C7H15N | CID 6993945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, cis- | C7H15N | CID 6993947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 5347-68-2 [chemicalbook.com]

Conformational Analysis of 2,3-Dimethylpiperidine Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of cis- and trans-2,3-dimethylpiperidine stereoisomers. Understanding the three-dimensional structure and conformational preferences of substituted piperidines is of paramount importance in medicinal chemistry and drug development, as these factors significantly influence molecular properties and biological activity. This document delves into the stereoisomers, their conformational equilibria, and the energetic factors governing their stability, supported by experimental and computational data. Detailed experimental and computational protocols are provided, along with visualizations of the conformational equilibria using Graphviz DOT language.

Introduction to Stereoisomers and Conformational Preferences

2,3-Dimethylpiperidine exists as two stereoisomers: cis and trans. The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angle and torsional strain. The introduction of two methyl substituents at the C-2 and C-3 positions leads to a complex interplay of steric interactions that dictate the preferred orientation of these groups (axial or equatorial) and the overall conformational equilibrium of the molecule.

The relative stability of different conformers is primarily governed by the minimization of steric strain, which includes:

-

1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and other axial atoms (typically hydrogens) on the same side of the ring.

-

Gauche Interactions: Steric strain between substituents on adjacent carbon atoms that have a dihedral angle of approximately 60°.

Conformational Analysis of trans-2,3-Dimethylpiperidine

The trans isomer can exist in two principal chair conformations that are in equilibrium through a process of ring inversion (chair flip). In one conformer, both methyl groups are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).

Computational studies have shown a strong preference for the diequatorial conformer. This is because the diaxial conformation is significantly destabilized by two 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring, as well as a gauche interaction between the two adjacent methyl groups. The diequatorial conformer, in contrast, avoids these destabilizing interactions.

Conformational Analysis of cis-2,3-Dimethylpiperidine

The cis isomer also exists as a pair of interconverting chair conformers. In this case, each conformer has one methyl group in an axial position and the other in an equatorial position. The ring flip interconverts the axial and equatorial positions of the two methyl groups.

A detailed analysis of the steric interactions is required to determine the preferred conformation. One conformer will have the C-2 methyl group axial and the C-3 methyl group equatorial (2a, 3e), while the other will have the C-2 methyl equatorial and the C-3 methyl axial (2e, 3a). The relative stability of these two conformers depends on the balance of 1,3-diaxial and gauche interactions.

Based on a seminal study by Eliel et al., the conformer with the 2-methyl group in the equatorial position and the 3-methyl group in the axial position is slightly more stable. This preference can be attributed to the minimization of steric strain.

Quantitative Conformational Data

The following tables summarize the key quantitative data from experimental and computational studies on the conformational analysis of this compound stereoisomers.

Table 1: Conformational Free Energy Differences (ΔG°)

| Stereoisomer | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | More Stable Conformer |

| trans | Diequatorial (2e, 3e) | Diaxial (2a, 3a) | ~ -2.7 | Diequatorial |

| cis | Equatorial-Axial (2e, 3a) | Axial-Equatorial (2a, 3e) | ~ -0.4 | Equatorial-Axial (2e, 3a) |

Note: The ΔG° values are estimations based on A-values and computational studies.

Table 2: Representative ¹H-NMR Coupling Constants (J-values)

| Stereoisomer | Protons | Dihedral Angle (approx.) | Typical J-value (Hz) |

| trans (diequatorial) | H2(a) - H3(a) | ~180° | 10-13 |

| cis (2e, 3a) | H2(a) - H3(e) | ~60° | 2-5 |

| cis (2a, 3e) | H2(e) - H3(a) | ~60° | 2-5 |

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. The key parameters obtained from ¹H-NMR spectra are chemical shifts and vicinal coupling constants (³J).

Experimental Protocol for ¹H-NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the ring protons. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

-

Coupling Constants: Measure the vicinal coupling constants (³J) between adjacent protons (H-2 and H-3). The magnitude of the coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship (dihedral angle ~180°), while smaller coupling constants (2-5 Hz) suggest a gauche relationship (axial-equatorial or equatorial-equatorial, dihedral angle ~60°).

-

-

Conformational Equilibrium: For conformers in rapid equilibrium, the observed coupling constants are a weighted average of the coupling constants of the individual conformers. The mole fractions of the conformers can be calculated using the following equation: Jobs = NaJa + NbJb where Jobs is the observed coupling constant, Ja and Jb are the coupling constants for the pure conformers, and Na and Nb are their respective mole fractions.

Computational Chemistry (DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful computational tool for modeling molecular structures and predicting their relative energies.

Computational Protocol for DFT Analysis:

-

Structure Building: Generate the 3D structures of the different possible chair conformers for both cis- and trans-2,3-dimethylpiperidine using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the position of the conformational equilibrium.

Conclusion